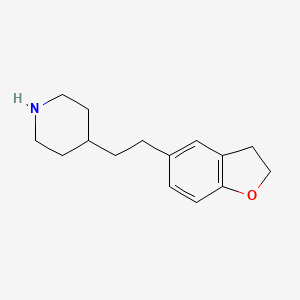

4-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperidine

Description

4-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperidine is a bicyclic heteroaromatic compound featuring a piperidine ring linked via an ethyl group to a 2,3-dihydrobenzofuran moiety. Its molecular formula is C₁₅H₂₁NO (MW: 233.34), with a hydrogen bond donor (HBD) count of 1 (piperidine NH) and hydrogen bond acceptor (HBA) count of 2 (ether and amine). The ethyl linker enhances conformational flexibility compared to methyl or rigid substitutions, influencing receptor binding and pharmacokinetics.

Properties

Molecular Formula |

C15H21NO |

|---|---|

Molecular Weight |

231.33 g/mol |

IUPAC Name |

4-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidine |

InChI |

InChI=1S/C15H21NO/c1(12-5-8-16-9-6-12)2-13-3-4-15-14(11-13)7-10-17-15/h3-4,11-12,16H,1-2,5-10H2 |

InChI Key |

INODNZYBTGGCDS-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1CCC2=CC3=C(C=C2)OCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperidine typically involves the reaction of 2,3-dihydrobenzofuran with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the piperidine, followed by the addition of 2,3-dihydrobenzofuran. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce more saturated compounds .

Scientific Research Applications

4-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperidine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to certain natural compounds.

Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)piperidine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and analogs:

Key Observations:

- Ethyl vs. Methyl Linkers : The ethyl spacer in the target compound provides greater conformational freedom compared to the methyl linker in the carboxylic acid derivative (). This flexibility may enhance binding to dynamic protein pockets.

- Aromatic Modifications : Darifenacin () incorporates diphenylacetamide and pyrrolidine moieties, increasing LogP (4.0) and enabling potent muscarinic receptor antagonism. In contrast, the target compound’s simpler structure lacks these aromatic groups, likely reducing receptor specificity but improving synthetic accessibility.

- Heterocyclic Replacements : Replacing dihydrobenzofuran with dihydroindenyl () introduces a bulkier, more lipophilic group (LogP 3.4), which may enhance membrane permeability but reduce aqueous solubility.

Pharmacokinetic and Toxicological Considerations

- Absorption : The indenyl-containing analog () has a lower topological polar surface area (21.3 Ų) than the target compound, suggesting superior intestinal absorption.

- Metabolism : Piperidine rings are prone to cytochrome P450 oxidation, whereas pyrrolidine (Darifenacin) and carboxylic acid derivatives may undergo alternative metabolic pathways (e.g., glucuronidation).

- Toxicity : The diphenyl groups in Darifenacin increase the risk of off-target interactions, while the target compound’s simpler structure may reduce such liabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.